2-Chloro-4-iodobenzenethiol

Descripción

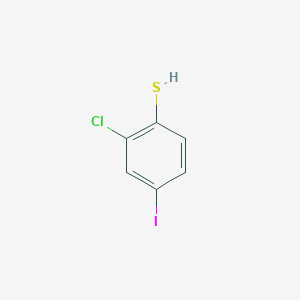

2-Chloro-4-iodobenzenethiol (C₆H₄ClIS) is a halogenated aromatic thiol characterized by a benzene ring substituted with chlorine (Cl) at position 2, iodine (I) at position 4, and a thiol (-SH) group at position 1. This compound’s unique structure combines the electron-withdrawing effects of halogens with the nucleophilic and acidic properties of the thiol group.

Propiedades

IUPAC Name |

2-chloro-4-iodobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOCZXAVSOPBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268473-43-3 | |

| Record name | 2-chloro-4-iodobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential halogenation of benzenethiol, where the thiol group is first protected, followed by chlorination and iodination at the desired positions. The protection and deprotection steps are crucial to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to achieve high yields and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and reaction time to optimize the production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfoxides, depending on the oxidizing agents and conditions used.

Reduction: The compound can be reduced to form various derivatives, including thiolates and disulfides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under appropriate conditions.

Major Products:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiolates, disulfides.

Substitution: Various substituted benzenethiol derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-4-iodobenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive thiol group.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-iodobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The halogen substituents can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sulfonamide Derivatives: 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic Acid

- Structure : Features a sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) group, unlike the thiol in the target compound.

- Properties : Higher molecular weight (468.72 g/mol) due to additional functional groups. The sulfonamide moiety enhances hydrogen-bonding capacity, influencing crystallinity and solubility in polar solvents .

- Reactivity : The carboxylic acid and sulfonamide groups enable salt formation and amide coupling, contrasting with the thiol’s propensity for oxidation or metal coordination.

Halogenated Benzene Derivatives: 2-Chloro-4-(chloromethyl)-1-iodobenzene

- Structure : Contains chloromethyl (-CH₂Cl) and iodine substituents (C₇H₅Cl₂I).

- Properties : Molecular weight 286.93 g/mol; the chloromethyl group increases reactivity toward nucleophilic substitution (e.g., SN2 reactions) compared to the thiol’s acidity (pKa ~6–8 for aromatic thiols) .

- Applications : Likely used in further functionalization (e.g., polymer precursors or agrochemicals).

Cyclopropyl-Substituted Derivatives: 2-Chloro-4-cyclopropyl-1-iodobenzene

- Structure : Cyclopropyl group introduces steric bulk (C₉H₈ClI; 278.52 g/mol) .

- Properties : Reduced solubility in polar solvents due to the hydrophobic cyclopropyl group. Electronic effects from the cyclopropane ring may alter halogen bonding behavior compared to the thiol’s electron-rich sulfur.

- Applications: Potential use in strained ring systems or catalysis.

Amino-Thiol Derivatives: Benzenethiol, 2-Amino-4-chloro-, Hydrochloride

- Structure: Combines amino (-NH₂) and thiol groups (C₆H₅ClNS·HCl).

- Properties: The amino group increases solubility in acidic media (via hydrochloride salt formation) and provides a site for electrophilic substitution. The thiol’s acidity is modulated by the electron-donating amino group .

- Applications: Potential precursor for dyes or ligands in coordination chemistry.

Phenolic Derivatives: 2-Chloro-4-phenylphenol

- Structure: Phenol (-OH) and chloro substituents (C₁₂H₉ClO).

- Properties: Phenol’s acidity (pKa ~10) is significantly higher than aromatic thiols, enabling deprotonation under milder conditions. The hydroxyl group facilitates hydrogen bonding and participation in electrophilic aromatic substitution .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-Chloro-4-iodobenzenethiol | C₆H₄ClIS | 254.51* | Thiol (-SH), Cl, I |

| 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid | C₁₃H₁₀ClINO₄S | 468.72 | Sulfonamide, Carboxylic Acid |

| 2-Chloro-4-(chloromethyl)-1-iodobenzene | C₇H₅Cl₂I | 286.93 | Chloromethyl, Cl, I |

| 2-Chloro-4-cyclopropyl-1-iodobenzene | C₉H₈ClI | 278.52 | Cyclopropyl, Cl, I |

| Benzenethiol, 2-Amino-4-chloro-, HCl | C₆H₅ClNS·HCl | 206.09 (free base) | Thiol, Amino, Cl |

*Calculated based on formula.

Research Findings and Key Insights

- Sulfonamide vs. Thiol : The sulfonamide derivative’s hydrogen-bonding capacity makes it more suitable for crystalline material design, whereas the thiol’s redox activity is advantageous in catalysis or dynamic covalent chemistry.

- Halogen Effects : Iodine’s polarizability enhances intermolecular interactions in all compounds, but the thiol’s sulfur provides unique metal-binding selectivity (e.g., for heavy metal remediation).

- Steric and Electronic Factors: Cyclopropyl and chloromethyl groups prioritize steric effects, whereas amino and thiol groups focus on electronic modulation.

Actividad Biológica

2-Chloro-4-iodobenzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound, with the molecular formula CHClI\S, is characterized by its thiol group (-SH) which plays a crucial role in its reactivity and biological interactions. The presence of halogen substituents (chlorine and iodine) on the aromatic ring enhances its electrophilic properties, making it a suitable candidate for various biological evaluations.

Antimicrobial Activity

The antimicrobial properties of thiol-containing compounds have been extensively studied. Research indicates that derivatives with thiol groups exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 12.5 μg/mL against these pathogens . The presence of halogen substituents can enhance this activity further.

Table 2: Antimicrobial Activity of Thiol Compounds

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 | Highly Active |

| Compound B | Enterococcus faecalis | 0.8 | Highly Active |

| This compound | TBD | TBD | TBD |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are likely linked to its ability to form reactive intermediates that can interact with cellular macromolecules. The thiol group can participate in redox reactions, potentially leading to oxidative stress in bacterial cells or cancer cells, thereby triggering apoptosis or inhibiting proliferation.

Case Studies

- Anticancer Study : A study evaluated the effects of a series of benzothiazole derivatives on A431 and A549 cells, revealing that the compounds significantly inhibited cell migration and reduced inflammatory cytokine levels (IL-6 and TNF-α), suggesting that similar effects may be expected from this compound due to structural similarities .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various thiazole derivatives for their antimicrobial properties against common pathogens. Compounds exhibited varying degrees of activity against Gram-positive bacteria, indicating that modifications in the structure could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.